Methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate
Description
Methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate (SY267671) is a halogenated isoxazole derivative with a methyl ester group at position 3 and a 3-bromo-4-fluorophenyl substituent at position 5 of the isoxazole core. The compound’s synthesis likely involves bromination/fluorination of a phenyl precursor followed by esterification, analogous to methods described for similar compounds .
Properties
Molecular Formula |
C11H7BrFNO3 |
|---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
methyl 5-(3-bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7BrFNO3/c1-16-11(15)9-5-10(17-14-9)6-2-3-8(13)7(12)4-6/h2-5H,1H3 |
InChI Key |
ILJMHSOTTNWWLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction.
Introduction of the Bromine and Fluorine Atoms: The bromine and fluorine atoms can be introduced through halogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents.
Material Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 5-(3-bromo-4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Halogenated Phenyl Derivatives
- Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate (CAS 517870-15-4):
- Methyl 5-(3-Bromophenyl)isoxazole-3-carboxylate (CAS 745078-74-4):
- Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate (SY267672):
Electron-Donating vs. Electron-Withdrawing Groups
- Methyl 5-(3-Methoxyphenyl)isoxazole-3-carboxylate (SY267673): Substituent: Methoxy group at meta-position.
- Methyl 5-(4-Trifluoromethylphenyl)isoxazole-3-carboxylate :
Physicochemical Properties
*Yield estimated from analogous brominated compounds in and .
- Solubility : The bromo-fluoro substituent likely reduces aqueous solubility compared to methoxy analogues but improves binding to hydrophobic enzyme pockets.
- Stability: Halogen atoms may enhance stability against oxidative degradation relative to non-halogenated derivatives.
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